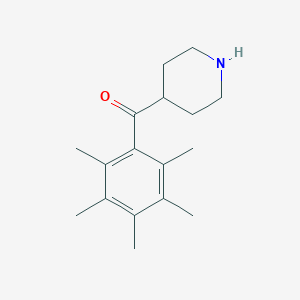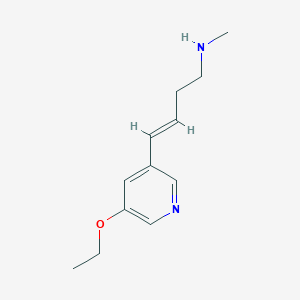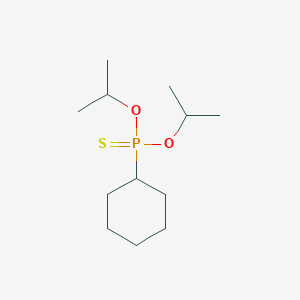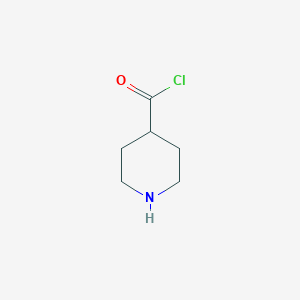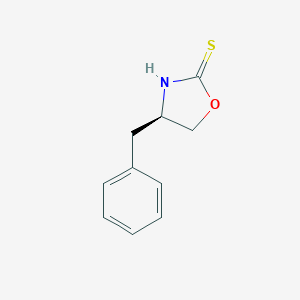
5-(Tert-butoxycarbonylamino)-2-methoxypyridine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds often involves singlet oxygen reactions, highlighting a method to yield substituted pyrroles, which serve as precursors for further chemical development, including prodigiosin and its analogues (Wasserman et al., 2004). Another synthesis approach describes the formation of the title compound in a crystal structure, suggesting a methodological framework for creating similar compounds with significant biochemical relevance (Jing Yuan et al., 2010).
Molecular Structure Analysis
The crystallographic study of related compounds provides insight into their molecular structure, revealing how intermolecular hydrogen bonds influence the crystallization and molecular arrangement. Such understanding aids in the design of compounds with desired physical and chemical properties (Jing Yuan et al., 2010).
Chemical Reactions and Properties
Research on singlet oxygen reactions with tert-butyl esters showcases the potential for creating a variety of substituted pyrroles, indicating a versatile pathway for synthesizing complex organic structures from simpler precursors (Wasserman et al., 2004). Another aspect of chemical reactivity is demonstrated through carbodiimide-mediated reactions in peptide synthesis, showcasing the compound's role in forming 2-alkoxy-5(4H)-oxazolones, critical intermediates in peptide synthesis (N. Benoiton et al., 1981).
Physical Properties Analysis
The analysis of physical properties largely depends on the molecular structure and the intermolecular forces present. For example, the crystal structure and hydrogen bonding patterns play a crucial role in determining the solubility, melting point, and other physical characteristics of similar compounds (Jing Yuan et al., 2010).
Chemical Properties Analysis
The compound's reactivity, including its participation in singlet oxygen reactions and its role in forming pyrroles and other cyclic structures, highlights its chemical versatility. This reactivity is crucial for synthesizing biologically active molecules and developing new materials with specific functionalities (Wasserman et al., 2004).
Applications De Recherche Scientifique
Synthesis of Complex Compounds
5-(Tert-butoxycarbonylamino)-2-methoxypyridine-4-carboxylic acid plays a role in the synthesis of complex organic compounds. For instance, it has been utilized in the synthesis of 4-amino-3,5-dialkyl-4H-1,2,4-triazoles, as demonstrated by Lkizler et al. (1996). These triazoles are obtained through the reaction of ester tert-butoxycarbonylhydrazones with carboxylic acid hydrazides, highlighting the compound's versatility in organic synthesis (Lkizler, Demirbas, & Lkizler, 1996).
Intermediate in Antibiotic Derivatives
This compound has been identified as an intermediate in the preparation of new antibiotic derivatives. Veinberg et al. (1996) developed a method for preparing tert-butoxycarbonylandno-3-hydroxymethylceph-2-em-4-carboxylic acid, derived from 5-(Tert-butoxycarbonylamino)-2-methoxypyridine-4-carboxylic acid, which is crucial for developing antibiotics with antibacterial, anti-inflammatory, or antitumor activity (Veinberg et al., 1996).
Pharmaceutical and Diagnostic Applications
This chemical has also found applications in pharmaceutical and diagnostic contexts. For example, it has been used in capillary gas chromatography for the quantitative determination of various metabolites in urine, aiding in the diagnosis of diseases like neuroblastoma and phenylketonuria. Muskiet et al. (1981) developed a method for profiling these metabolites, demonstrating the compound's utility in clinical diagnostics (Muskiet, Stratingh, Stob, & Wolthers, 1981).
Mécanisme D'action
Safety and Hazards
The safety data sheet for a similar compound, 4-[(tert-Butoxycarbonylamino)methyl]phenylboronic acid pinacol ester, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Orientations Futures
Future directions for the use of this compound could involve its use in the synthesis of other complex organic molecules. The use of Boc-protected amino acids in peptide synthesis is a well-established method and continues to find widespread use today . The development of simple, effective, and environmentally compliant organic transformations are increasingly sought after as a means to drive sustainable processes .
Propriétés
IUPAC Name |
2-methoxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5/c1-12(2,3)19-11(17)14-8-6-13-9(18-4)5-7(8)10(15)16/h5-6H,1-4H3,(H,14,17)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSPBACAUWGFVRJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=C(C=C1C(=O)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376739 |
Source


|
| Record name | 5-[(tert-Butoxycarbonyl)amino]-2-methoxypyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
183741-86-8 |
Source


|
| Record name | 5-[(tert-Butoxycarbonyl)amino]-2-methoxypyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

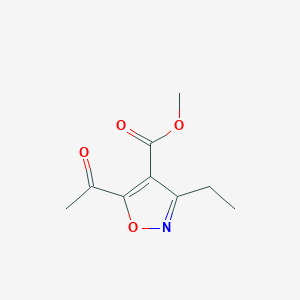
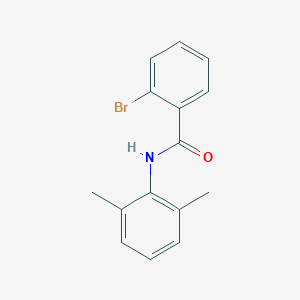

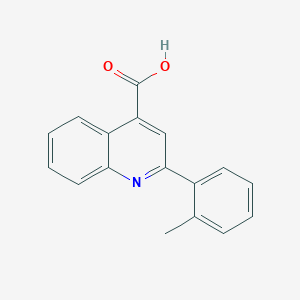

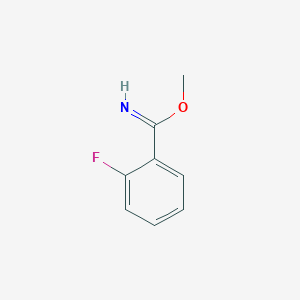
![1-(3-Hydroxy-8-azabicyclo[3.2.1]oct-8-yl)ethanone](/img/structure/B64983.png)
